molecular formula C12H15NO2S B351259 (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione CAS No. 933607-01-3

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione

Cat. No.: B351259
CAS No.: 933607-01-3
M. Wt: 237.32g/mol
InChI Key: RXGWRASAQXVHER-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is a compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives It is characterized by the presence of a hydroxyl group, a methoxy group, and a pyrrolidine ring attached to a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for several hours until the reaction is complete . The product is then purified using silica-gel column chromatography with an ethyl acetate-petroleum ether gradient solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanethione group can be reduced to form a methanol derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.

    Reduction: Formation of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methanone group instead of methanethione.

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a methanol group instead of methanethione.

Uniqueness

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of hydroxyl, methoxy, and pyrrolidine groups further enhances its versatility and applicability in various research domains.

Properties

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-15-11-5-4-9(8-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGWRASAQXVHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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